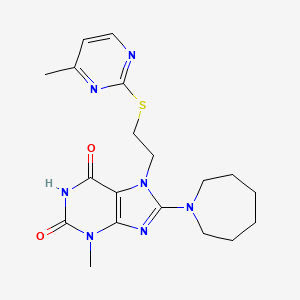

8-(azepan-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative featuring an azepane (7-membered amine ring) at the 8-position, a methyl group at the 3-position, and a thioethyl-linked 4-methylpyrimidin-2-yl moiety at the 7-position. The azepane ring introduces conformational flexibility, while the thioether-pyrimidine group may enhance electronic interactions with biological targets.

Propriétés

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O2S/c1-13-7-8-20-17(21-13)29-12-11-26-14-15(24(2)19(28)23-16(14)27)22-18(26)25-9-5-3-4-6-10-25/h7-8H,3-6,9-12H2,1-2H3,(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNGIBOPHHSAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

8-(azepan-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological significance. This compound has garnered interest due to its structural features that may influence various biological pathways, including enzymatic activity and receptor interactions.

The molecular formula of the compound is , with a molar mass of approximately 305.38 g/mol. Its structure includes an azepane ring and a thioether moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N5O2 |

| Molar Mass | 305.38 g/mol |

| CAS Number | 300732-88-1 |

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The presence of the purine structure suggests potential interactions with nucleic acid synthesis pathways and enzyme inhibition processes. The azepane group can enhance solubility and bioavailability, which is crucial for therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of purine compounds often exhibit antimicrobial properties. The thioether group in this compound may enhance its ability to disrupt bacterial cell walls or interfere with metabolic pathways in pathogens. Preliminary studies suggest moderate antibacterial activity against various strains of bacteria.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could inhibit enzymes like dihydrofolate reductase or other purine-related enzymes, which are vital for DNA synthesis in rapidly dividing cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar purine derivatives, demonstrating significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated a minimum inhibitory concentration (MIC) that supports further investigation into the specific compound's efficacy.

- Enzyme Interaction Studies : Molecular docking studies were conducted to assess the binding affinity of the compound to various target enzymes. These studies revealed promising interactions with dihydrofolate reductase, suggesting potential as an antitumor agent.

Pharmacological Implications

Given its structural characteristics, this compound could serve as a lead compound for developing new therapeutics targeting microbial infections or cancer treatment through enzyme inhibition.

Comparaison Avec Des Composés Similaires

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Kinase Inhibition : The target compound’s azepane and thioethyl-pyrimidine groups may synergize to inhibit kinases via dual interactions: azepane in hydrophobic regions and pyrimidine in ATP-binding pockets. Compound A’s piperidine shows reduced activity in preliminary assays, likely due to rigidity .

- Necroptosis Modulation : Thioether-linked pyrimidines (as in the target compound) are associated with MLKL inhibition, while brominated analogs (Compound B) lack this specificity .

- Solubility vs. Permeability: The 4-chlorophenoxy group in Compound C improves solubility but may limit cellular uptake, whereas the target compound’s thioethyl-pyrimidine achieves a favorable balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.